molecular formula C14H15N3S B2694565 6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane CAS No. 2379993-92-5

6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane

Cat. No.: B2694565
CAS No.: 2379993-92-5
M. Wt: 257.36
InChI Key: SLRXNNLPFYKBSC-UHFFFAOYSA-N
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Description

6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,3,4-thiadiazole ring in its structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction forms the 1,3,4-thiadiazole ring, which is then further reacted with appropriate reagents to form the final spiro compound. The reaction conditions often include refluxing in ethanol or other suitable solvents and the use of catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure the highest purity and yield, often involving rigorous control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target molecules . The compound can also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane is unique due to its spiro structure, which imparts distinct chemical and biological properties. The presence of both the spiro ring and the thiadiazole ring enhances its stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-2-4-11(5-3-1)12-6-14(7-12)8-17(9-14)13-16-15-10-18-13/h1-5,10,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRXNNLPFYKBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=NN=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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